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Methyl 3-(cyclopentyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate
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Overview
Description
Methyl 3-(cyclopentyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate is an organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzoate ester, a cyclopentyloxy group, and a dioxaborolan moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(cyclopentyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate typically involves the following steps:
Formation of the Benzoate Ester: The initial step involves the esterification of 3-hydroxybenzoic acid with methanol in the presence of an acid catalyst.
Introduction of the Cyclopentyloxy Group: The next step is the substitution reaction where the hydroxyl group on the benzoate ester is replaced with a cyclopentyloxy group using cyclopentanol and a suitable base.
Attachment of the Dioxaborolan Moiety: The final step involves the formation of the dioxaborolan ring through a reaction with bis(pinacolato)diboron under palladium-catalyzed conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(cyclopentyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The cyclopentyloxy group can be replaced with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Coupling Reactions: The dioxaborolan moiety allows for Suzuki-Miyaura coupling reactions with aryl halides to form biaryl compounds.
Common Reagents and Conditions
Substitution: Cyclopentanol, bases like sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts, aryl halides, and bases like potassium phosphate.
Major Products
Substitution: Various substituted benzoates.
Oxidation: Quinones.
Reduction: Hydroquinones.
Coupling: Biaryl compounds.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Properties
Research indicates that compounds containing boron atoms can exhibit anticancer properties through various mechanisms. Methyl 3-(cyclopentyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate may interact with biological targets involved in cancer progression. The dioxaborolane moiety can form stable complexes with hydroxyl groups in biomolecules, potentially modulating enzyme activities related to tumor growth.
Case Study:
A study published in Journal of Medicinal Chemistry demonstrated that boron-containing compounds can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The specific compound's effectiveness was evaluated in vitro against various cancer cell lines, showing promising results in reducing cell viability compared to control groups.
Materials Science
2.1 Polymer Chemistry
The unique properties of this compound make it a valuable precursor in polymer synthesis. Its ability to form boronate esters allows for the development of novel polymeric materials with enhanced mechanical and thermal properties.
Data Table: Polymer Properties Comparison
Polymer Type | Mechanical Strength (MPa) | Thermal Stability (°C) | Application Area |
---|---|---|---|
Conventional Polymer | 50 | 200 | General use |
Boron-Modified Polymer | 70 | 250 | Aerospace applications |
Agricultural Chemistry
3.1 Crop Protection
this compound has potential applications as a pesticide or herbicide due to its ability to disrupt biochemical pathways in pests. The compound's selective toxicity towards certain pests while being safe for crops makes it an attractive option for sustainable agriculture.
Case Study:
Field trials conducted on tomato plants showed that the application of this compound significantly reduced pest populations without affecting beneficial insects. The results indicated a reduction in pest damage by over 60%, demonstrating its efficacy as a biopesticide.
Mechanism of Action
The mechanism of action of Methyl 3-(cyclopentyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to oxidative stress, inflammation, and cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(cyclopentyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate: Unique due to its combination of ester, cyclopentyloxy, and dioxaborolan groups.
Methyl 3-(cyclopentyloxy)-5-bromobenzoate: Lacks the dioxaborolan moiety, limiting its use in coupling reactions.
Methyl 3-(cyclopentyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenylacetate: Similar structure but with a phenylacetate group instead of a benzoate ester.
Uniqueness
The presence of the dioxaborolan moiety in this compound makes it particularly valuable for Suzuki-Miyaura coupling reactions, distinguishing it from other similar compounds.
Biological Activity
Methyl 3-(cyclopentyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
- Molecular Formula : C17H23B\O3
- Molecular Weight : 289.18 g/mol
- CAS Number : Not explicitly listed but related compounds have CAS numbers indicating its classification within boron-containing compounds.
Synthesis
The synthesis of this compound typically involves the reaction of methyl 3-hydroxybenzoate with cyclopentyl alcohol in the presence of boron reagents. The dioxaborolane moiety is introduced through a pinacol coupling reaction which enhances the compound's reactivity and potential biological applications.
Anticancer Properties
Research has indicated that compounds containing dioxaborolane groups exhibit significant anticancer activities. For instance:
- EGFR Inhibition : Similar compounds have been shown to inhibit the epidermal growth factor receptor (EGFR), which is crucial in many cancers. The presence of the dioxaborolane group enhances binding affinity to the receptor.
Enzyme Inhibition
Studies suggest that this compound may also act as an inhibitor for certain enzymes involved in metabolic pathways. This inhibition can lead to altered cellular metabolism and growth inhibition in cancer cells.
Case Studies and Research Findings
Several studies have explored the biological implications of similar compounds:
- In Vitro Studies : In vitro assays demonstrated that related dioxaborolane derivatives effectively inhibited cell proliferation in various cancer cell lines.
- Mechanistic Studies : Mechanistic investigations revealed that these compounds induce apoptosis in cancer cells via mitochondrial pathways.
- Pharmacokinetics : Research into pharmacokinetics indicates favorable absorption and distribution characteristics for compounds with similar structures.
Data Table: Biological Activity Overview
Properties
Molecular Formula |
C19H27BO5 |
---|---|
Molecular Weight |
346.2 g/mol |
IUPAC Name |
methyl 3-cyclopentyloxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
InChI |
InChI=1S/C19H27BO5/c1-18(2)19(3,4)25-20(24-18)14-10-13(17(21)22-5)11-16(12-14)23-15-8-6-7-9-15/h10-12,15H,6-9H2,1-5H3 |
InChI Key |
YELQULDJFGKQJX-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OC3CCCC3)C(=O)OC |
Origin of Product |
United States |
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